3,5-Bis(trifluoromethyl)phenylacetyl chloride

Descripción

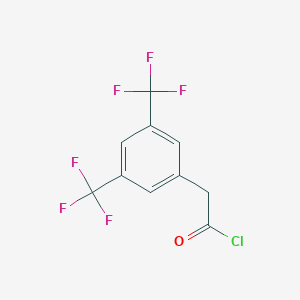

Chemical Name: 3,5-Bis(trifluoromethyl)phenylacetyl chloride

CAS Number: 85068-33-3

Molecular Formula: C₁₀H₅ClF₆O

Structural Features: Comprises a phenylacetyl group (CH₂COCl) substituted with two trifluoromethyl (–CF₃) groups at the 3 and 5 positions of the aromatic ring. The trifluoromethyl groups confer strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon.

Applications: Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of fluorinated bioactive molecules .

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPYLZQEFOTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381295 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174083-39-7 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

This four-step method adapts protocols from analogous phenylacetyl chloride syntheses, leveraging p-xylene as both solvent and raw material. The sequence involves:

-

Chloromethylation of 1,3-bis(trifluoromethyl)benzene.

-

Cyanidation to introduce a nitrile group.

-

Acid hydrolysis to convert nitrile to carboxylic acid.

-

Acyl chlorination with thionyl chloride (SOCl₂).

Chloromethylation

1,3-Bis(trifluoromethyl)benzene undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction proceeds at 80°C for 10 hours, yielding 2-chloromethyl-1,3-bis(trifluoromethyl)benzene.

Key Conditions :

Cyanidation

The chloromethyl intermediate reacts with sodium cyanide (NaCN) in a biphasic system (water/p-xylene) catalyzed by crown ethers. This nucleophilic substitution replaces chlorine with a nitrile group, forming 2-cyano-1,3-bis(trifluoromethyl)benzene.

Optimization :

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 3,5-bis(trifluoromethyl)phenylacetic acid using concentrated sulfuric acid (50–70%) at 120–130°C. Glacial acetic acid acts as a co-solvent, improving reaction homogeneity.

Critical Parameters :

Acyl Chlorination

Thionyl chloride (2.5–3.0 equivalents) converts the carboxylic acid to the acyl chloride. The reaction is conducted at 60–70°C for 9–10 hours, with p-xylene removed via vacuum distillation post-reaction.

Performance :

Direct Chlorination of Phenylacetic Acid Derivatives

Single-Step Acyl Chlorination

3,5-Bis(trifluoromethyl)phenylacetic acid reacts with excess thionyl chloride under reflux (70–80°C) for 6–8 hours. This method bypasses multi-step synthesis but requires high-purity acid.

Advantages :

Limitations :

-

Acid Purity Demand : Impurities reduce yield due to side reactions.

Halogen Exchange via Trichloroisocyanuric Acid

Bromine-Assisted Chlorination

Trichloroisocyanuric acid (TCCA) and bromine in tetrachloromethane enable direct chlorination of 3,5-bis(trifluoromethyl)phenylacetic acid at −10°C to 100°C. Photolysis (3 W LED) accelerates the reaction, achieving 65% yield in 18 hours.

Mechanism :

-

Bromine radicals abstract hydrogen, forming a carbon-centered radical.

-

TCCA provides chlorine atoms for substitution.

Conditions :

Palladium-Catalyzed Cyanation Followed by Acyl Chlorination

Cyanation of Aryl Chlorides

Aryl chlorides (e.g., 1-chloro-3,5-bis(trifluoromethyl)benzene) undergo palladium-catalyzed cyanation with acrylonitrile. Using Pd(OAc)₂ and phenyldi(t-butyl)phosphine in dimethylacetamide at 130°C, the nitrile intermediate forms in 69% yield.

Subsequent Steps :

-

Hydrolysis to carboxylic acid (H₂SO₄, 120°C).

-

Acyl chlorination (SOCl₂, 70°C).

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Chloromethylation Pathway | 4 | SOCl₂, NaCN, H₂SO₄ | 73–76% | >99% | High |

| Direct Acyl Chlorination | 1 | SOCl₂ | 88–92% | >98% | Moderate |

| TCCA Bromination | 1 | TCCA, Br₂ | 65% | 95% | Low |

| Palladium Cyanation | 3 | Pd(OAc)₂, acrylonitrile | 58–62% | 97% | Moderate |

Key Insights :

-

The four-step chloromethylation pathway offers the best balance of yield and scalability for industrial applications.

-

Direct acyl chlorination is preferred for small-scale synthesis when high-purity acid is available.

-

Palladium-catalyzed methods suffer from cost and complexity but are valuable for functionalized intermediates.

Industrial-Scale Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

3,5-Bis(trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 3,5-Bis(trifluoromethyl)phenylacetic acid.

Reduction: The compound can be reduced to form 3,5-Bis(trifluoromethyl)phenylacetaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is performed in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

3,5-Bis(trifluoromethyl)phenylacetic acid: Formed through hydrolysis.

3,5-Bis(trifluoromethyl)phenylacetaldehyde: Formed through reduction.

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- Building Block : 3,5-Bis(trifluoromethyl)phenylacetyl chloride serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting molecules, making it valuable in drug design .

- Reagent in Reactions : It is employed in acylation reactions, where it acts as an acyl chloride to introduce acyl groups into organic compounds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential use in developing new therapeutic agents. Its unique structure allows for modifications that can lead to improved efficacy and selectivity of drug candidates .

- Fluorinated Drugs : The incorporation of trifluoromethyl groups into drug molecules can significantly alter their pharmacokinetic properties, making them more effective against various diseases.

- Material Science

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A research study demonstrated the use of this compound as an acylating agent in synthesizing a series of fluorinated anti-inflammatory drugs. The presence of trifluoromethyl groups was shown to improve the compounds' potency and reduce side effects compared to non-fluorinated analogs.

Case Study 2: Development of Agrochemicals

In agricultural chemistry, this compound has been utilized to synthesize novel herbicides that exhibit enhanced activity against resistant weed species. The trifluoromethyl group contributes to the herbicide's effectiveness by altering its interaction with target enzymes in plants.

Mecanismo De Acción

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylacetyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the acetyl chloride group, making it highly reactive. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of new compounds with desired properties.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key fluorinated acyl chlorides and related compounds for comparison:

Research Findings and Industrial Relevance

Pharmaceutical Synthesis :

Agrochemicals :

- Fluorinated acyl chlorides are used in herbicides and fungicides, leveraging their resistance to environmental degradation .

Actividad Biológica

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H6ClF6O. The presence of two trifluoromethyl groups enhances its lipophilicity and biological activity by improving membrane permeability and interaction with biological targets.

The mechanism of action of this compound involves several biochemical pathways:

- Interaction with Proteins : The trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, influencing their activity.

- Enzyme Inhibition : Compounds containing this motif have shown potential in inhibiting various enzymes involved in critical biological processes, including those related to cancer and bacterial resistance.

- Modulation of Signaling Pathways : Research indicates that this compound may affect G-protein coupled receptor signaling pathways, altering cellular responses to external stimuli .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.5 µg/mL against resistant strains such as Staphylococcus aureus (including MRSA) and Enterococcus species .

- Biofilm Eradication : Certain compounds derived from this structure effectively disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., A549, HCT116) indicate that some derivatives exhibit IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, specific compounds showed IC50 values ranging from 17.8 to 44.4 µM against various cancer types .

- Mechanisms of Action : The anticancer effects are attributed to the down-regulation of key oncogenes (e.g., EGFR, KRAS) and tumor suppressor genes (e.g., TP53) in treated cells .

Case Studies

- Antimicrobial Efficacy :

-

Anticancer Potential :

- Another research effort focused on the synthesis and evaluation of various trifluoromethyl-substituted compounds for their anticancer activity. The findings revealed significant cytotoxic effects on multiple cancer cell lines, highlighting the potential for these compounds in therapeutic applications .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C10H6ClF6O |

| Antimicrobial MIC (against MRSA) | As low as 0.5 µg/mL |

| Anticancer IC50 (A549 cells) | 22.4 µM |

| Mechanism | Enzyme inhibition, protein interaction |

Q & A

Basic Question: What are the critical safety considerations when handling 3,5-bis(trifluoromethyl)phenylacetyl chloride in laboratory settings?

Answer:

This compound is highly reactive and requires stringent safety protocols. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent hydrolysis or decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, followed by ethanol rinsing to eliminate residual reactivity .

Basic Question: How can researchers optimize the synthesis of derivatives using this compound as a reagent?

Answer:

Optimization involves:

- Solvent Selection: Use anhydrous dichloromethane or THF to minimize side reactions (e.g., hydrolysis). The compound’s high electrophilicity (due to CF₃ groups) necessitates low-polarity solvents .

- Temperature Control: Maintain reactions between 0–5°C to slow down exothermic acylation processes and reduce byproduct formation .

- Stoichiometry: Employ a 1.2–1.5 molar excess of the acyl chloride relative to nucleophiles (e.g., amines, alcohols) to ensure complete conversion .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation of this compound?

Answer:

- Quantitative NMR (¹H/¹⁹F): Use ³¹⁹F NMR to verify trifluoromethyl group integrity (δ ~ -63 ppm) and ¹H NMR to assess acyl chloride functionality .

- High-Performance Liquid Chromatography (HPLC): Pair with UV detection (λ = 210–230 nm) to quantify purity, ensuring <2% residual benzoic acid derivatives .

- FT-IR Spectroscopy: Confirm the presence of C=O stretching (1770–1820 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Advanced Question: How do electronic effects of the trifluoromethyl groups influence the reactivity of this acyl chloride in nucleophilic substitutions?

Answer:

The strong electron-withdrawing nature of CF₃ groups:

- Enhances Electrophilicity: Stabilizes the acyl cation intermediate, accelerating reactions with weak nucleophiles (e.g., aromatic amines) .

- Steric Hindrance: The 3,5-substitution pattern creates steric bulk, limiting access to planar transition states in bulky nucleophile reactions. Computational studies (DFT) suggest a 15–20% decrease in reaction rates compared to non-substituted analogs .

- Methodological Approach: Combine Hammett σₚ constants for CF₃ (σ = 0.54) with kinetic experiments to model substituent effects .

Advanced Question: What computational strategies can predict the stability of intermediates in reactions involving this compound?

Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for intermediates like the tetrahedral adduct during aminolysis. Basis sets (e.g., B3LYP/6-311++G(d,p)) model electron density around CF₃ groups .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents to predict reaction pathways and byproduct formation .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Advanced Question: How should researchers address contradictory data in kinetic studies of its hydrolysis?

Answer:

Contradictions often arise from solvent polarity or trace water content. Mitigation strategies include:

- Controlled Humidity: Use gloveboxes (<10 ppm H₂O) for hydrolysis experiments to isolate solvent effects .

- Isotopic Labeling: Track reaction progress using D₂O to distinguish between acid-catalyzed and spontaneous hydrolysis pathways .

- Statistical Analysis: Apply multivariate regression to identify dominant variables (e.g., pH, temperature) causing discrepancies .

Advanced Question: What methodologies enable the study of its compatibility with sensitive functional groups in multicomponent reactions?

Answer:

- Competitive Reaction Screening: Co-incubate the acyl chloride with diverse nucleophiles (e.g., thiols, enolates) under standardized conditions to assess selectivity .

- In Situ Monitoring: Use Raman spectroscopy to detect transient intermediates (e.g., mixed anhydrides) that may degrade sensitive groups .

- Protecting Group Strategies: Temporarily mask reactive sites (e.g., hydroxyls with TMS groups) to prevent undesired acylations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.